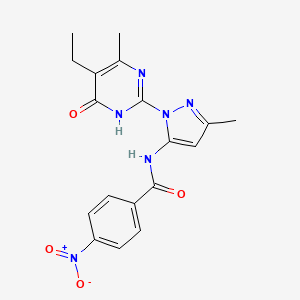![molecular formula C16H17N3O3 B2398407 3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108175-39-7](/img/structure/B2398407.png)
3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and industrial applications. This compound features a pyrazolopyrazine core, which is known for its biological activity and ability to interact with multiple targets.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : Typical synthesis begins with commercially available pyrazolopyrazine derivatives.
Reaction Steps
Hydroxymethylation: Introducing the hydroxymethyl group to the core structure via formaldehyde in the presence of a base.
Alkylation: The 2-methoxyethyl group is introduced through a nucleophilic substitution reaction, often using 2-methoxyethyl halides under basic conditions.
Phenylation: The phenyl group is typically introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate catalysts like palladium.
Industrial Production Methods
Industrial-scale production often follows optimized versions of these synthetic routes, focusing on yield, cost-efficiency, and scalability. Catalysts and solvents are chosen to minimize environmental impact and ensure worker safety.
化学反応の分析
Types of Reactions
Oxidation: : The hydroxymethyl group can be oxidized to formic acid derivatives.
Reduction: : Potential reduction of the nitrogens in the pyrazolopyrazine core under hydrogenation conditions.
Substitution: : Functional groups on the core structure can be substituted via nucleophilic or electrophilic reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, aryl halides, bases (NaOH, KOH).
Major Products Formed
Oxidation may yield carboxylic acids.
Reduction can produce amines.
Substitution often leads to further functionalized heterocycles.
科学的研究の応用
Chemistry
This compound can serve as a precursor to more complex molecules and can act as a ligand in coordination chemistry due to its multiple nitrogen atoms.
Biology
Potential as a drug candidate due to its ability to interact with biological receptors, enzymes, or DNA.
Medicine
Explored for antiviral, antibacterial, and anticancer properties.
Industry
Used in the development of new materials, including polymers and dyes, due to its stability and reactivity.
作用機序
This compound's biological effects are largely due to its ability to interact with specific molecular targets such as enzymes or receptors. It can inhibit or activate these targets, influencing biochemical pathways. The precise molecular interactions often involve hydrogen bonding, Van der Waals forces, and hydrophobic interactions.
類似化合物との比較
Compared to other pyrazolopyrazine derivatives, 3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one possesses unique functional groups that enhance its solubility and reactivity.
Similar Compounds
Pyrazolo[1,5-a]pyrazines without hydroxymethyl or methoxyethyl groups.
Phenyl-substituted pyrazolo[1,5-a]pyrazines lacking hydroxyl or ether functionalities.
There you have it—your very own deep dive into this fascinating compound. Anything else piquing your curiosity today?
特性
IUPAC Name |
3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-22-10-9-18-7-8-19-15(16(18)21)13(11-20)14(17-19)12-5-3-2-4-6-12/h2-8,20H,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWHBBUHVFAAOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN2C(=C(C(=N2)C3=CC=CC=C3)CO)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2398325.png)
![5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2398327.png)
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398329.png)


![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B2398333.png)

![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2398337.png)

![ethyl 5-(3,4-diethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2398339.png)
![1,3,7-trimethyl-2,4-dioxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398342.png)
![N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2398344.png)
![methyl [4-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-7,8-dimethyl-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2398346.png)
![3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398347.png)
